3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid 3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 794573-86-7
VCID: VC6730678
InChI: InChI=1S/C15H11F4NO4S/c16-9-3-1-8(2-4-9)11(7-13(21)22)20-25(23,24)12-6-5-10(17)14(18)15(12)19/h1-6,11,20H,7H2,(H,21,22)
SMILES: C1=CC(=CC=C1C(CC(=O)O)NS(=O)(=O)C2=C(C(=C(C=C2)F)F)F)F
Molecular Formula: C15H11F4NO4S
Molecular Weight: 377.31

3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid

CAS No.: 794573-86-7

Cat. No.: VC6730678

Molecular Formula: C15H11F4NO4S

Molecular Weight: 377.31

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid - 794573-86-7

Specification

CAS No. 794573-86-7
Molecular Formula C15H11F4NO4S
Molecular Weight 377.31
IUPAC Name 3-(4-fluorophenyl)-3-[(2,3,4-trifluorophenyl)sulfonylamino]propanoic acid
Standard InChI InChI=1S/C15H11F4NO4S/c16-9-3-1-8(2-4-9)11(7-13(21)22)20-25(23,24)12-6-5-10(17)14(18)15(12)19/h1-6,11,20H,7H2,(H,21,22)
Standard InChI Key XJRKYXPKSMXFMZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(CC(=O)O)NS(=O)(=O)C2=C(C(=C(C=C2)F)F)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule features a propanoic acid backbone substituted at the β-carbon with two distinct aromatic groups: a 4-fluorophenyl moiety and a 2,3,4-trifluorobenzenesulfonamido group. This arrangement creates a chiral center at the β-carbon, conferring potential stereochemical implications for biological activity .

Table 1: Comparative Molecular Features of Related Fluorinated Propanoic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
3-(4-Fluorophenyl)propionic acid C₉H₉FO₂168.1686–91
3-(4-Fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid C₁₁H₉F₄NO₃279.19135–137
Target Compound (Calculated)C₁₅H₁₀F₄NO₄S397.31140–145*

*Estimated based on structural analogs .

Spectroscopic Characteristics

While direct spectroscopic data for the target compound remains unpublished, inferences can be drawn from related systems:

  • ¹H NMR: Expected signals include a multiplet for aromatic protons (δ 7.2–7.8 ppm), a triplet for the β-methine proton (δ 4.1–4.3 ppm), and a broad singlet for the sulfonamide NH (δ 6.5–7.0 ppm) .

  • ¹⁹F NMR: Distinct resonances for the 4-fluorophenyl (δ -110 to -115 ppm) and trifluorobenzenesulfonamido groups (δ -60 to -65 ppm) .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes emerge for constructing the target molecule:

Route A: Sulfonamide Coupling

  • Intermediate Preparation:

    • 3-Amino-3-(4-fluorophenyl)propanoic acid synthesis via catalytic hydrogenation of corresponding nitriles .

    • 2,3,4-Trifluorobenzenesulfonyl chloride preparation through chlorosulfonation of 1,2,3-trifluorobenzene.

  • Coupling Reaction:

    3-Amino intermediate+2,3,4-Trifluorobenzenesulfonyl chlorideBaseTarget Compound\text{3-Amino intermediate} + \text{2,3,4-Trifluorobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

    Yield optimization typically requires Schotten-Baumann conditions (0–5°C, pH 8–9) .

Route B: Direct Functionalization

  • Radical fluorination of pre-assembled sulfonamide precursors using Selectfluor® reagents under microwave irradiation .

Process Optimization Challenges

  • Steric Hindrance: Bulky substituents at the β-carbon necessitate extended reaction times (48–72 hr) for complete conversion .

  • Epimerization Risk: Basic conditions during coupling may racemize the chiral center, requiring careful pH control .

CompoundIC₅₀ (nM)Target Protein
3-(2-Fluorophenyl)-3-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid 12.4COX-2
3-(4-Chlorophenyl)propanoic acid 450PPARγ

Therapeutic Applications

  • Anti-inflammatory Agents: Sulfonamide-containing propanoic acids demonstrate potent COX-2 inhibition .

  • Antidiabetic Candidates: Structural analogs show PPARγ activation at micromolar concentrations .

Industrial and Research Applications

Chemical Intermediate

  • Key building block for fluorinated β-amino acid derivatives in peptide mimetics .

  • Precursor for radiopharmaceuticals via ¹⁸F-fluorination of deprotected analogs .

Material Science

  • Fluorine-rich structure enables development of:

    • Liquid crystal materials with wide nematic ranges

    • Proton exchange membranes for fuel cells

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